N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
“N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a bifuran moiety, which is a structure consisting of two furan rings . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bifuran moiety would likely contribute to the compound’s aromaticity, while the imidazolidine ring and carboxamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bifuran moiety might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The imidazolidine ring and carboxamide group could participate in various reactions involving the nitrogen atoms or the carbonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .
Scientific Research Applications
Antitumor Activity
Compounds with structural similarities, such as imidazotetrazines, have been synthesized and studied for their broad-spectrum antitumor properties. These compounds exhibit curative activity against certain types of leukemia and may act as prodrugs, transforming into active agents under specific conditions to exert their antitumor effects (Stevens et al., 1984).
Angiotensin Converting Enzyme (ACE) Inhibition
Another area of application is in the synthesis and evaluation of compounds for their ACE inhibitory activities, which have implications for treating hypertension. Derivatives of 2-oxoimidazolidine-4-carboxylic acid have shown potent in vitro ACE inhibitory activities, underscoring the potential of similar structures in developing antihypertensive medications (Hayashi et al., 1989).
Antimicrobial and Antifungal Activity
Compounds derived from thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated antimicrobial and antifungal activities. These derivatives were synthesized and showed varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungal isolates, highlighting the potential for similar structures in antimicrobial drug development (Alhameed et al., 2019).
Synthetic Methodologies and Intermediate Compounds
Research into synthetic methodologies for creating compounds with the 2-oxoimidazolidine structure provides valuable insights into the versatility and potential applications of these compounds in medicinal chemistry. For example, studies on the synthesis of imidazolidin-4-yl derivatives offer pathways to novel thioimidazoles and thiopurines with potential pharmacological applications (Hamad & Derbala, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12-14-5-6-16(12)13(18)15-8-9-3-4-11(20-9)10-2-1-7-19-10/h1-4,7H,5-6,8H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBXKMHXVGFLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide |
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